5-Amino-2-(1H-pyrrol-1-yl)benzoic acid
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Overview
Description
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is an organic compound that features both an amino group and a pyrrole ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, catalytic hydrogenation.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Formation of 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with methyl groups on the pyrrole ring.
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-amino-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChI Key |
YZXJJXKLVRCEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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